molecular formula C22H22N6O B12247515 5-{4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile

5-{4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B12247515
M. Wt: 386.4 g/mol
InChI Key: HWLCKPIIWGXGSY-UHFFFAOYSA-N
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Description

5-{4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multiple steps. One common method includes the reaction of 4-ethoxyphenylhydrazine with 3-chloropyridazine to form an intermediate, which is then reacted with piperazine and 2-chloropyridine-3-carbonitrile under specific conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

5-{4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: NaBH4, LiAlH4

    Nucleophiles: NaOMe, KOtBu

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-{4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

5-{4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile is unique due to its specific structure, which combines a pyridazine ring with a piperazine moiety and a pyridine-2-carbonitrile group.

Properties

Molecular Formula

C22H22N6O

Molecular Weight

386.4 g/mol

IUPAC Name

5-[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C22H22N6O/c1-2-29-20-7-3-17(4-8-20)21-9-10-22(26-25-21)28-13-11-27(12-14-28)19-6-5-18(15-23)24-16-19/h3-10,16H,2,11-14H2,1H3

InChI Key

HWLCKPIIWGXGSY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=CN=C(C=C4)C#N

Origin of Product

United States

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